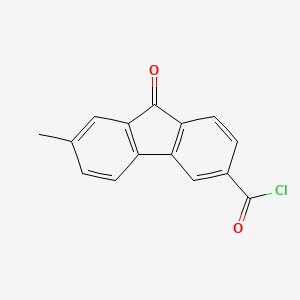![molecular formula C13H8N2O2 B14275764 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one CAS No. 140235-49-0](/img/structure/B14275764.png)
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one is a heterocyclic compound that features an oxazole ring fused to a naphthalene moiety
Preparation Methods
The synthesis of 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one typically involves the formation of the oxazole ring followed by its attachment to the naphthalene structure. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an amino acid with an aldehyde and an isocyanide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds to 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique combination of the oxazole and naphthalene structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
140235-49-0 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-(1,2-oxazol-5-ylimino)naphthalen-1-one |
InChI |
InChI=1S/C13H8N2O2/c16-12-6-5-11(15-13-7-8-14-17-13)9-3-1-2-4-10(9)12/h1-8H |
InChI Key |
RNIWEMFIXGGQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NC3=CC=NO3)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
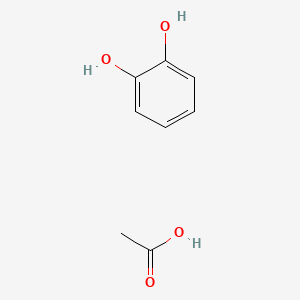
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
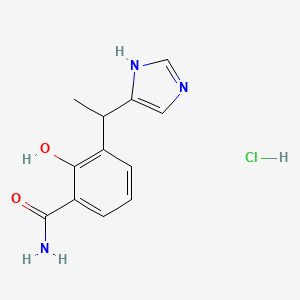
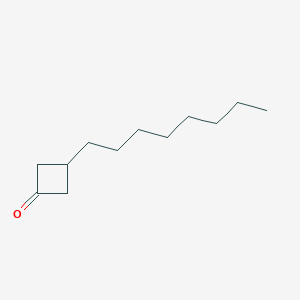
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
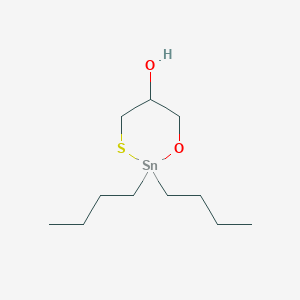
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
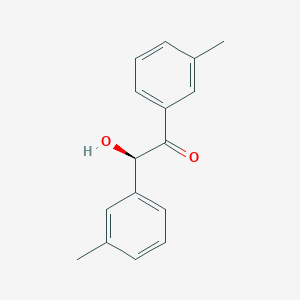

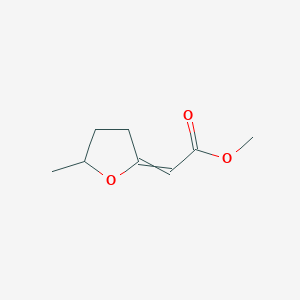
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
